molecular formula C3H2F4O5S B8572272 2,2,3,3-Tetrafluoro-3-sulfopropanoic acid CAS No. 83071-04-9

2,2,3,3-Tetrafluoro-3-sulfopropanoic acid

Cat. No. B8572272
Key on ui cas rn: 83071-04-9
M. Wt: 226.11 g/mol
InChI Key: NWMVQEZTZDXZDN-UHFFFAOYSA-N
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Patent
US04600774

Procedure details

Ten grams of KO3SCF2CF2COOK were dissolved in 30 ml warm water and placed in a 50 cm×2.5 cm glass column containing a 20 cm bed of "Amberlite IR-120" ion-exchange resin in the acid (H+) form, which had been previously prepared by treating the column with 6N hydrochloric acid and rinsing with distilled water. The column was eluted with distilled water. The first 150 ml of eluate was concentrated under reduced pressure to yield the hydrate of 3-sulfoperfluoropropionic acid, HO3SCF2CF2COOH.8H2O.
Name
KO3SCF2CF2COOK
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([C:6]([C:9]([C:12]([O:14][K])=[O:13])([F:11])[F:10])([F:8])[F:7])([O:4][K])(=[O:3])=[O:2].Cl>O>[S:1]([C:6]([F:7])([F:8])[C:9]([F:10])([F:11])[C:12]([OH:14])=[O:13])([OH:4])(=[O:3])=[O:2].[S:1]([C:6]([C:9]([C:12]([OH:14])=[O:13])([F:10])[F:11])([F:7])[F:8])([OH:4])(=[O:3])=[O:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2] |f:4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
KO3SCF2CF2COOK
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O[K])C(F)(F)C(F)(F)C(=O)O[K]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a 20 cm bed of "Amberlite
CUSTOM
Type
CUSTOM
Details
" ion-exchange resin in the acid (H+) form, which had been previously prepared
WASH
Type
WASH
Details
rinsing with distilled water
WASH
Type
WASH
Details
The column was eluted with distilled water
CONCENTRATION
Type
CONCENTRATION
Details
The first 150 ml of eluate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
S(=O)(=O)(O)C(C(C(=O)O)(F)F)(F)F
Name
Type
product
Smiles
S(=O)(=O)(O)C(F)(F)C(F)(F)C(=O)O.O.O.O.O.O.O.O.O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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